![molecular formula C6H5BrN2S B13437026 5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
5-Bromo-2-methylthieno[2,3-c]pyrazole
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Overview
Description
5-Bromo-2-methylthieno[2,3-c]pyrazole is a heterocyclic compound that features a thieno[2,3-c]pyrazole core with a bromine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylthieno[2,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylthiophene with hydrazine derivatives under specific conditions to form the thieno[2,3-c]pyrazole ring system. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylthieno[2,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cycloaddition Reactions: The thieno[2,3-c]pyrazole core can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[2,3-c]pyrazole derivatives, while cycloaddition reactions can produce fused ring systems with enhanced properties .
Scientific Research Applications
5-Bromo-2-methylthieno[2,3-c]pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylthieno[2,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-2-methylthieno[2,3-c]pyrazole include:
2-Methylthieno[2,3-c]pyrazole: Lacks the bromine atom at the 5-position.
5-Bromo-2-phenylthieno[2,3-c]pyrazole: Features a phenyl group instead of a methyl group at the 2-position.
5-Bromo-2-methylthieno[3,2-c]pyrazole: Has a different arrangement of the thieno and pyrazole rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties.
Biological Activity
5-Bromo-2-methylthieno[2,3-c]pyrazole is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Overview of Pyrazole Compounds
Pyrazoles are known for their extensive range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The modification of pyrazole derivatives has led to the development of compounds with enhanced efficacy against various diseases. The thieno[2,3-c]pyrazole structure specifically has been associated with notable pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific methodologies for this compound's synthesis are less documented, general approaches for synthesizing thieno-pyrazoles include:
- Condensation Reactions : Utilizing thienyl and pyrazole derivatives in condensation reactions to form the desired thieno-pyrazole structure.
- Bromination : The introduction of bromine at the 5-position can be achieved through electrophilic aromatic substitution methods.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate activity against various bacterial strains. In particular:
- In vitro Studies : Compounds were tested against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing effective inhibition at concentrations as low as 6.25 µg/mL .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is well-documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models:
- Carrageenan-Induced Edema : Compounds were tested in animal models where they exhibited anti-inflammatory effects comparable to standard drugs like indomethacin .
- Cytokine Inhibition : Some derivatives have been shown to inhibit pro-inflammatory cytokines, contributing to their therapeutic potential.
Anticancer Properties
The anticancer activity of pyrazoles is an area of active research. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines:
- Cell Line Studies : Research has indicated that certain thieno-pyrazoles can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
- Synergistic Effects : Combining these compounds with conventional chemotherapeutics has shown enhanced efficacy against resistant cancer types.
Case Studies and Research Findings
Several studies highlight the biological activity of thieno-pyrazoles:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Testing :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-Bromo-2-methylthieno[2,3-c]pyrazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Multi-component reactions (MCRs) under solvent-free or aqueous conditions are widely used. For example, Brønsted-acidic ionic liquids (e.g., [DMBSI]HSO₄) catalyze one-pot four-component syntheses of pyrano[2,3-c]pyrazole derivatives with yields up to 83% . Ultrasound irradiation or microwave heating can enhance reaction rates and yields (e.g., Mn/ZrO₂-catalyzed synthesis under ultrasound achieves >90% yields) . Optimization should prioritize green solvents (e.g., water) and recyclable catalysts (e.g., Fe₃O₄ nanoparticles) .
Q. How can structural characterization of this compound derivatives be systematically validated?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign protons and carbons using shifts (e.g., δ 4.05 ppm for CH₃ in pyrazole rings ).
- HRMS : Confirm molecular ions (e.g., [M + H]+ at 418.9782 for C₁₄H₁₀BrF₃N₄OS ).
- X-ray crystallography : Resolve spirocyclic configurations (e.g., spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives ).
Q. What are the key pharmacological activities associated with this compound class?
- Methodological Answer : Screen against bacterial strains (e.g., Gram-negative Pseudomonas aeruginosa and Gram-positive Bacillus subtilis) using agar diffusion assays . Computational docking (e.g., Autodock Vina) can predict antiviral activity by targeting SARS-CoV-2 Mpro (PDB ID 6LU7) .
Advanced Research Questions
Q. How can conflicting data on catalytic efficiency in pyrano[2,3-c]pyrazole synthesis be resolved?
- Methodological Answer : Compare reaction parameters across studies:
- Catalysts : Ionic liquids (e.g., [DMBSI]HSO₄) vs. nanoparticles (e.g., ZnS). Note that ionic liquids may offer higher yields (83% ) but require post-recovery steps, whereas nanoparticles enable reuse for 3 cycles .
- Solvents : Aqueous media reduce toxicity but may lower yields compared to solvent-free conditions .
- Statistical tools : Use ANOVA to identify significant variables (e.g., temperature, catalyst loading) .
Q. What mechanistic insights explain the regioselectivity of this compound formation?
- Methodological Answer : Probe intermediates via HPLC-MS or in-situ IR . For silver(I)-mediated cyclizations, the 5-endo-dig pathway is favored due to orbital alignment, forming 2H-furo[2,3-c]pyrazole rings . Density functional theory (DFT) calculations can map energy barriers for competing pathways (e.g., Michael adduct formation vs. cyclization) .
Q. How can computational modeling guide the design of bioactive derivatives?
- Methodological Answer :
- Molecular docking : Predict binding affinities to targets (e.g., Mpro protease ).
- ADMET profiling : Use SwissADME to optimize pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing Br at position 5) with bioactivity .
Q. What strategies improve scalability of green synthesis methods without compromising efficiency?
- Methodological Answer :
- Flow chemistry : Scale ultrasound-assisted reactions using continuous reactors .
- Catalyst immobilization : Embed ionic liquids in silica matrices for easy separation .
- Process intensification : Combine microwave and grinding techniques to reduce reaction times (e.g., from hours to minutes) .
Q. Key Research Gaps and Future Directions
- Scalability : Few studies address pilot-scale production of brominated pyrazole derivatives.
- Mechanistic clarity : Limited experimental validation of proposed reaction pathways (e.g., radical vs. ionic mechanisms in photocatalysis ).
- Toxicity profiling : ADMET data are sparse for halogenated analogs, necessitating in vivo studies.
Properties
Molecular Formula |
C6H5BrN2S |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
5-bromo-2-methylthieno[2,3-c]pyrazole |
InChI |
InChI=1S/C6H5BrN2S/c1-9-3-4-2-5(7)10-6(4)8-9/h2-3H,1H3 |
InChI Key |
LQROLNFGQNIWKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(SC2=N1)Br |
Origin of Product |
United States |
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